molecular formula C9H8BrFO B1266528 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran CAS No. 37603-11-5

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

Cat. No.: B1266528
CAS No.: 37603-11-5
M. Wt: 231.06 g/mol
InChI Key: LWMNGWOYGHJPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

This compound belongs to the benzofuran class of heterocyclic compounds, which have garnered substantial attention in pharmaceutical research due to their diverse biological activities. Benzofuran derivatives constitute the structural framework of numerous medicinally important organic compounds, with applications spanning antibacterial, antiviral, anti-inflammatory, and anticancer therapeutics. The compound's significance stems from its dual halogenation pattern, incorporating both bromine and fluorine substituents, which significantly influences its chemical reactivity and biological interactions.

The incorporation of halogen atoms into benzofuran structures has consistently resulted in enhanced biological activities, particularly in anticancer applications. Halogenated derivatives demonstrate the ability to form halogen bonds, which are attractive interactions between electrophilic halogens and nucleophilic sites on target molecules, substantially improving binding affinity to biological targets. This phenomenon makes this compound particularly valuable for structure-activity relationship studies and drug development initiatives.

Research has demonstrated that the position and nature of halogen substituents critically determine biological activity profiles. The bromomethyl group at the 2-position provides a reactive site for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives, while the fluorine atom at the 5-position contributes to enhanced metabolic stability and bioavailability. This combination of functional groups creates opportunities for developing novel therapeutic agents with improved pharmacological properties.

The compound's structural features align with established pharmacophores in medicinal chemistry, particularly those targeting enzyme inhibition and cellular pathway modulation. Studies have shown that benzofuran derivatives with similar substitution patterns exhibit significant inhibitory activity against various cancer cell lines, including leukemia and solid tumor models. The strategic placement of the bromomethyl and fluoro substituents enhances the compound's potential for selective biological interactions while maintaining acceptable safety profiles.

Chemical Structure and Nomenclature

This compound possesses the molecular formula C9H8BrFO and a molecular weight of 231.06 grams per mole. The compound is registered under Chemical Abstracts Service number 37603-11-5, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran, reflecting its systematic nomenclature based on the parent benzofuran structure.

The molecular structure consists of a fused benzene and dihydrofuran ring system, characteristic of the benzofuran family. The dihydrofuran portion contains a five-membered oxygen-containing heterocycle that is partially saturated, distinguishing it from fully aromatic benzofuran derivatives. The bromomethyl substituent at the 2-position introduces a reactive electrophilic center, while the fluorine atom at the 5-position of the benzene ring provides electron-withdrawing properties that influence the compound's electronic distribution.

Property Value Reference
Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Chemical Abstracts Service Number 37603-11-5
Density 1.56 g/cm³
Boiling Point 281.7°C at 760 mmHg
Flash Point 145.9°C
Refractive Index 1.559

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2. This notation captures the complete connectivity and stereochemistry of the molecule, enabling accurate structural identification across different chemical databases and software systems.

The canonical SMILES (Simplified Molecular Input Line Entry System) notation C1C(OC2=C1C=C(C=C2)F)CBr provides a linear representation of the molecular structure. This format facilitates computational analysis and database searching, allowing researchers to efficiently identify and compare related compounds. The SMILES notation clearly indicates the cyclic nature of the benzofuran core and the positions of the halogen substituents.

Scope and Objectives of the Research

The research scope encompasses comprehensive investigation of this compound's fundamental properties, synthetic methodologies, and potential applications in medicinal chemistry. Primary objectives include elucidating optimal synthetic routes for compound preparation, characterizing its chemical reactivity patterns, and evaluating its biological activity profiles against relevant therapeutic targets. The investigation aims to establish structure-activity relationships that guide future derivative development and optimization strategies.

Synthetic methodology development represents a core research objective, focusing on efficient and scalable preparation methods that ensure high purity and yield. Current approaches involve multi-step organic reactions, typically beginning with bromination of suitable precursors using brominating agents such as N-bromosuccinimide in the presence of radical initiators. The research seeks to optimize reaction conditions, including temperature control, solvent selection, and catalyst usage, to achieve selective bromination at the desired position while minimizing side reactions.

Chemical reactivity studies constitute another primary objective, examining the compound's behavior under various reaction conditions and with different reagents. The bromomethyl group serves as a versatile functional handle for nucleophilic substitution reactions, enabling the introduction of diverse substituents such as amines, thiols, and other nucleophiles. Understanding these reactivity patterns facilitates the design of synthetic strategies for accessing libraries of related compounds with modified biological properties.

Biological activity evaluation forms a crucial component of the research scope, building upon established knowledge of benzofuran derivatives' therapeutic potential. Studies focus on antimicrobial properties, particularly against bacterial pathogens, and anticancer activities against various cell line models. The research objectives include determining inhibitory concentration values, elucidating mechanisms of action, and identifying optimal structural features for enhanced biological activity.

Research Area Specific Objectives Expected Outcomes
Synthetic Methodology Optimize bromination conditions and purification protocols High-yield, scalable synthetic routes
Chemical Reactivity Characterize nucleophilic substitution patterns Expanded derivative libraries
Biological Activity Evaluate antimicrobial and anticancer properties Structure-activity relationships
Mechanistic Studies Investigate molecular interactions with biological targets Enhanced understanding of therapeutic potential

The investigation also encompasses computational modeling studies to predict molecular interactions and guide experimental design. Density functional theory calculations provide insights into electronic properties, while molecular docking simulations explore binding interactions with potential biological targets. These theoretical approaches complement experimental findings and accelerate the identification of promising research directions.

Properties

IUPAC Name

2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNGWOYGHJPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245827
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37603-11-5
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37603-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037603115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC103155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoro-2,3-dihydrobenzofuran, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromomethyl and fluorine groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

    2-(Bromomethyl)-5-chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of fluorine.

    2-(Bromomethyl)-5-methyl-2,3-dihydrobenzofuran: Contains a methyl group at the 5-position instead of fluorine.

    2-(Bromomethyl)-5-nitro-2,3-dihydrobenzofuran: Features a nitro group at the 5-position.

Uniqueness: The presence of the fluorine atom in 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more useful in certain applications .

Biological Activity

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 37603-11-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has shown that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, a study synthesized a library of compounds based on benzofuran scaffolds and evaluated their activity against Chlamydia trachomatis, revealing some with IC50 values as low as 3 μM . This suggests that this compound may also possess similar antibacterial properties.

Anticancer Activity

The anticancer potential of compounds related to this compound has been documented. A study reported that similar compounds exhibited potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This indicates a promising avenue for further exploration of the compound's effects on cancer cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors involved in cellular processes. For instance, they may inhibit topoisomerases, crucial for DNA replication and cell division.
  • Cellular Pathways : The compound may influence pathways related to inflammation and cancer progression. Its structural features suggest potential interactions with proteins that modulate these pathways.

Case Studies

  • Anticancer Efficacy : In a study focusing on novel phosphoramidate analogues related to benzofurans, significant growth inhibition was observed in cancer cell lines. The mechanism involved the intracellular release of active metabolites that inhibited DNA synthesis .
  • Antibacterial Screening : A phenotypic screening identified several benzofuran derivatives effective against Chlamydia trachomatis. The structure-activity relationship (SAR) analysis indicated that modifications at the bromomethyl position could enhance antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50 ValueReference
Antibacterial2-(Bromomethyl)-5-fluoro-...Chlamydia trachomatis≤ 3 μM
AnticancerRelated benzofuran derivativesL1210 mouse leukemia cellsNanomolar range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of the benzofuran core. Key steps include:

  • Bromination of the methyl group in the dihydrobenzofuran scaffold under controlled conditions (e.g., using NBS or PBr₃ in anhydrous solvents like DCM or THF) .
  • Fluorination at the 5-position via electrophilic aromatic substitution (e.g., using Selectfluor or DAST) .
  • Intermediate purification via column chromatography and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Critical Considerations : Reaction temperature and solvent polarity significantly impact yield. For example, bromination at >70°C may lead to ring-opening side reactions .

Q. How is the purity and structural integrity of the compound verified?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • NMR : ¹³C NMR peaks at δ ~75–80 ppm confirm the dihydrobenzofuran ring, while δ ~30–35 ppm corresponds to the bromomethyl group .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]+ at m/z 247.06 for C₉H₈BrFO₂) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP ligands) during key steps like alkylation or cyclization to isolate (R)- or (S)-enantiomers .
  • Activity Comparison :
  • In Silico Docking : Molecular dynamics simulations to assess binding affinity differences (e.g., to kinase targets like EGFR) .
  • In Vitro Assays : Enantioselective inhibition of enzymes (e.g., COX-2) using fluorogenic substrates .
  • Example : (S)-enantiomers of related dihydrobenzofurans show 2–3× higher potency in cancer cell line assays (IC₅₀ values) compared to (R)-forms .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Data Harmonization : Compare NMR shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) and calibrate instruments using internal standards (e.g., TMS) .
  • Contradiction Example : Discrepancies in ¹H NMR δ values for the bromomethyl group (δ 3.8–4.2 ppm) may arise from solvent polarity or residual moisture. Dry solvents and degassing are critical .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability of substituents (e.g., replacing bromine with iodine) .
  • Degradation Studies : Simulate hydrolytic pathways (e.g., SN2 displacement of bromine) using Gaussian08. Predict half-life in aqueous buffers (pH 7.4) .

Key Research Recommendations

  • Prioritize enantioselective synthesis to explore differential bioactivity .
  • Validate computational predictions with kinetic stability assays (e.g., TGA/DSC) .
  • Cross-reference NMR data across multiple labs to resolve spectral discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.